Thieno[3,2-b]pyridin-7-amine
Overview
Description
Thieno[3,2-b]pyridin-7-amine is a heterocyclic compound that has attracted attention due to its diverse chemical properties and potential applications in various fields of chemistry. The compound is characterized by the presence of both a thiophene and a pyridine ring fused together, with an amine group attached to the pyridine ring.
Synthesis Analysis
The synthesis of Thieno[3,2-b]pyridin-7-amine involves a two-step process with an overall yield of 65%, starting from 2-ethynylpyridine and toluene-α-thiol followed by vacuum pyrolysis. Electrophilic substitution and lithiation at specific positions on the ring lead to a variety of derivatives with substituents including halo, formyl, acetyl, and hydroxymethyl groups. Key steps also include oxidation to N-oxide forms and reactions leading to substitutions alpha or gamma to the heteronitrogen atom, facilitating further functionalization (Klemm, Louris, 1984; Klemm, Louris, Boisvert, Higgins, Muchiri, 1985).
Molecular Structure Analysis
The structural assignments of Thieno[3,2-b]pyridin-7-amine and its derivatives are primarily based on chemical transformations alongside ^1H and ^13C NMR spectral data. The comparisons of substitution patterns with predictions from molecular orbital calculations offer insights into the compound’s electronic and spatial configuration, highlighting its aromatic character and potential reactivity profiles (Klemm, Louris, 1984).
Chemical Reactions and Properties
Thieno[3,2-b]pyridin-7-amine undergoes various chemical reactions, including electrophilic substitution, lithiation, and conversion into numerous derivatives through reactions with different reagents. These reactions underscore the compound's versatility and reactivity towards forming chemically diverse derivatives with potentially useful properties (Klemm, Louris, 1984).
Physical Properties Analysis
While specific physical property data for Thieno[3,2-b]pyridin-7-amine is not detailed in the provided research, typical analyses would include melting point, boiling point, solubility, and spectroscopic properties such as UV-Vis, IR, NMR, and mass spectrometry. These properties are crucial for identifying the compound and understanding its behavior in different environments.
Chemical Properties Analysis
The chemical properties of Thieno[3,2-b]pyridin-7-amine include its reactivity in electrophilic substitution reactions, ability to undergo lithiation, and formation of various functionalized derivatives. Its reactivity pattern is indicative of the influence of both the thiophene and pyridine rings, as well as the amine group, on its overall chemical behavior. The formation of N-oxide derivatives and subsequent reactions highlight the compound's utility in synthetic organic chemistry (Klemm, Louris, 1985).
Scientific Research Applications
Heterocyclic Synthesis : Thieno[3,2-b]pyridin-7-amine derivatives can be used to create new heterocyclic systems such as thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives, contributing to the expansion of synthetic routes in organic chemistry (Madkour et al., 2010).
Bruton's Tyrosine Kinase Inhibitors : Some derivatives, like 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines, show potent inhibitory activity against Bruton's tyrosine kinase, making them promising for pharmaceutical applications, particularly in the treatment of diseases where BTK is implicated (Xin et al., 2015).
Potential Antimalarial Drugs : Conversion of Thieno[3,2-b]pyridine derivatives into amino variants could lead to potential antimalarial drugs (Klemm et al., 1970).
Drug Discovery : These compounds exhibit similar chemical reactions to other known compounds, aiding in drug discovery and organic synthesis (Klemm et al., 1985).
Pharmacological Potential : Thienopyridines, in general, have high pharmacological potential and enhance the synthetic scope of nitrogen heterocycles (Litvinov et al., 2007).
Anticancer Activity : Some derivatives exhibit promising anticancer activity, particularly against specific cancer cell lines (马姣丽 et al., 2013).
Antimicrobial Activity : Various derivatives show promising antimicrobial activity against different bacteria and fungi, expanding the potential applications in the field of infectious diseases (Rateb et al., 2011).
Fluorescence Properties : Research into the substituent effect on the absorption and fluorescence properties of Thieno[3, 2-c]Pyridine derivatives provides insights into their potential use in photophysical applications (Chavan et al., 2017).
Magnetoliposomes for Drug Delivery : Studies have explored the use of magnetoliposomes containing manganese ferrite nanoparticles as carriers for thieno[3,2-b]pyridin-7-arylamines, which could be significant in oncology for dual therapeutic approaches like chemotherapy and magnetic hyperthermia (Rodrigues et al., 2017).
properties
IUPAC Name |
thieno[3,2-b]pyridin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXZEXZFHGYYCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CSC2=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543697 | |
Record name | Thieno[3,2-b]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-b]pyridin-7-amine | |
CAS RN |
104273-32-7 | |
Record name | Thieno[3,2-b]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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